molecular formula C23H25N3O4S2 B2534908 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-71-1

2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2534908
CAS No.: 896299-71-1
M. Wt: 471.59
InChI Key: ZVFCCHVSRKZXDW-UHFFFAOYSA-N
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Description

This compound features a benzamido-thiophene carboxamide scaffold with a sulfamoyl group at the 4-position of the benzamido moiety. Key structural attributes include:

  • Sulfamoyl substituents: N-benzyl and N-methyl groups, introducing steric bulk and aromatic character.
  • Thiophene ring: Substituted with methyl groups at positions 4, 5, and N-methyl at the carboxamide side chain.

Properties

IUPAC Name

2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-15-16(2)31-23(20(15)22(28)24-3)25-21(27)18-10-12-19(13-11-18)32(29,30)26(4)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFCCHVSRKZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S with a molecular weight of approximately 372.47 g/mol. The structure includes a thiophene ring, a benzamide moiety, and a sulfamoyl group, which are critical for its biological functions.

Property Value
Molecular FormulaC19H24N2O3S
Molecular Weight372.47 g/mol
CAS Number1210018-11-3
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, particularly in the context of pain and inflammation pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfamoyl benzamide derivatives have been documented to possess antibacterial and antifungal activities against various pathogens.

Anticancer Properties

Research indicates that certain thiophene derivatives can inhibit cancer cell proliferation. The compound's structural components may enhance its ability to interfere with cancer cell signaling pathways.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR reveals that modifications in the benzamide and thiophene portions significantly influence biological activity. For example:

  • Benzamide Substituents : The presence of bulky groups like benzyl or methylsulfamoyl enhances binding affinity to target proteins.
  • Thiophene Modifications : Alterations in the thiophene ring can affect solubility and bioavailability.

Case Studies

  • Antimicrobial Efficacy : A study investigating the antibacterial effects of sulfamoyl benzamide derivatives found that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
  • Anticancer Activity : In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting the therapeutic potential of this class of compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For example:

  • In vitro studies have shown that similar compounds demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The sulfamoyl group may inhibit bacterial folate synthesis, contributing to these effects.

Anti-inflammatory Effects

Compounds containing thiophene structures have been investigated for their anti-inflammatory properties:

  • Studies reveal that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. The mechanism may involve modulation of signaling pathways associated with inflammation.

Antitumor Activity

Recent research highlights the potential antitumor activity of this compound:

  • Cell line assays indicate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies document the biological activities of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related thiophene derivative showed significant inhibition against multiple bacterial strains, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Research : Research on another sulfamoyl-containing compound indicated a reduction in inflammatory markers in animal models, supporting its therapeutic potential in inflammatory diseases.
  • Antitumor Studies : A series of experiments on structurally related compounds revealed their ability to induce apoptosis in various cancer cell lines, indicating a promising avenue for cancer therapy.

Comparison with Similar Compounds

Structural Variations in Sulfamoyl and Thiophene Substituents

The table below highlights structural differences among analogs:

Compound Name Sulfamoyl Substituents Thiophene Substituents Molecular Weight Key Features
Target compound N-Benzyl, N-methyl N,4,5-Trimethyl Not reported Aromatic benzyl group; multiple methyl groups on thiophene
2-(4-(N,N-Dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide N,N-Dimethyl N,6-Dimethyl; tetrahydrothieno-pyridine Not reported Aliphatic dimethyl sulfamoyl; fused tetrahydrothieno-pyridine core
2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide N-Butyl, N-methyl N,6-Dimethyl; tetrahydrobenzo[b]thiophene 477.6 Linear alkyl chain (butyl); saturated benzo-thiophene ring
2-(4-(N,N-Diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide N,N-Diisobutyl N-Methyl; tetrahydrobenzo[b]thiophene 505.7 Branched alkyl substituents; increased steric hindrance

Impact of Substituents on Physicochemical Properties

Sulfamoyl Group Modifications: Benzyl vs. Steric Effects: Branched diisobutyl groups (MW 505.7) increase steric bulk, which may hinder binding to flat enzymatic pockets compared to the target compound’s planar benzyl group .

Thiophene Ring Modifications: Saturation: Tetrahydrobenzo[b]thiophene cores in analogs reduce aromaticity, altering electronic distribution and rigidity compared to the fully unsaturated thiophene in the target.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis requires multi-step functionalization. A validated approach involves coupling a sulfamoyl-substituted benzamido precursor with a thiophene-carboxamide scaffold. For example, similar benzamide derivatives have been synthesized via nucleophilic acyl substitution using activated acyl chlorides and amines under anhydrous conditions (e.g., acetonitrile, potassium carbonate) . Yield optimization may involve temperature control (0–25°C) and stoichiometric adjustments of coupling reagents. Characterization should include 1^1H/13^13C NMR, IR (to confirm amide C=O and sulfonamide S=O stretches), and mass spectrometry .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • Methodological Answer : Use 1^1H NMR to identify methyl and benzyl protons (e.g., N,4,5-trimethyl groups at δ 2.1–3.0 ppm) and 13^13C NMR to confirm carbonyl carbons (amide C=O at ~165–170 ppm). IR spectroscopy can distinguish sulfonamide (1150–1350 cm1^{-1}) and amide (1640–1680 cm1^{-1}) functional groups. For stereochemical analysis, X-ray crystallography (as applied to analogous thiophene-carboxamides ) or 2D NMR (e.g., NOESY) is recommended .

Q. How should researchers design in vitro assays to evaluate this compound's bioactivity?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., fluorogenic substrates for sulfatases or kinases) due to the sulfamoyl group's known role in enzyme interaction . Use dose-response curves (0.1–100 µM) to calculate IC50_{50} values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., SPR for binding affinity). Cell-based assays (e.g., proliferation inhibition in cancer lines) should account for metabolic stability imparted by the trifluoromethyl group .

Advanced Research Questions

Q. How can conflicting data on the compound's metabolic stability be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., liver microsomes vs. hepatocytes). Standardize protocols using pooled human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating systems. Monitor parent compound depletion via LC-MS/MS and compare intrinsic clearance (CLint_{int}) across studies. Molecular dynamics simulations can model CYP450 interactions, focusing on the benzyl and trifluoromethyl groups' steric/electronic effects .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer : Employ proteome-wide profiling (e.g., thermal shift assays or affinity chromatography) to identify unintended targets. For example, the sulfamoyl group may interact with unrelated hydrolases. Use CRISPR-Cas9 knockout models to confirm target specificity. Adjust the N-benzyl group's substituents to reduce lipophilicity (clogP >3 increases off-target risks) .

Q. How does environmental persistence of this compound impact ecotoxicological risk assessments?

  • Methodological Answer : Apply OECD guidelines for abiotic degradation (hydrolysis at pH 4–9, photolysis under UV light). Assess bioaccumulation potential using logKow_{ow} (estimated via HPLC) and Bioconcentration Factor (BCF) in zebrafish models. The sulfamoyl group may resist hydrolysis, requiring advanced oxidation processes (e.g., ozonation) for remediation .

Data Analysis and Validation

Q. How should researchers address discrepancies in computational vs. experimental logP values?

  • Methodological Answer : Compare computational predictions (e.g., XLogP3) with experimental HPLC-derived logP. Discrepancies >1 unit suggest unaccounted solvation effects. Validate with shake-flask assays (octanol-water partitioning) and adjust computational parameters (e.g., atomic charges for the trifluoromethyl group) .

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (1000 iterations) to estimate IC50_{50} confidence intervals. Outlier detection (Grubbs' test) and normalization to internal controls (e.g., housekeeping genes in qPCR) reduce variability. Replicate experiments in triplicate across independent batches .

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